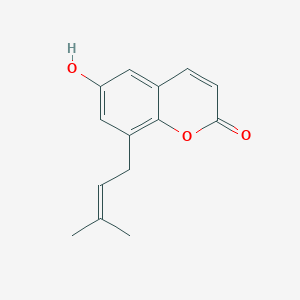
(2-Methylphenyl)methyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylphenyl)methyl prop-2-enoate: is an organic compound with the molecular formula C11H12O2. It is an ester derived from the reaction of (2-methylphenyl)methanol and prop-2-enoic acid. This compound is known for its aromatic properties and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylphenyl)methyl prop-2-enoate typically involves the esterification reaction between (2-methylphenyl)methanol and prop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.
化学反応の分析
Types of Reactions: (2-Methylphenyl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of (2-methylphenyl)methyl propanoic acid.
Reduction: Formation of (2-methylphenyl)methanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry: (2-Methylphenyl)methyl prop-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of (2-Methylphenyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (2-methylphenyl)methanol and prop-2-enoic acid, which can then participate in various biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing biological processes.
類似化合物との比較
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
Benzyl acetate: Another ester with a benzyl group, used in fragrances and flavorings.
Uniqueness: (2-Methylphenyl)methyl prop-2-enoate is unique due to its specific ester linkage and the presence of a methyl group on the aromatic ring, which influences its reactivity and applications in various fields.
特性
CAS番号 |
91990-19-1 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
(2-methylphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-3-11(12)13-8-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3 |
InChIキー |
XQGNVGAVZKVCBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1COC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


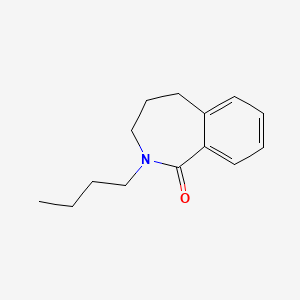
![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
![7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14355682.png)
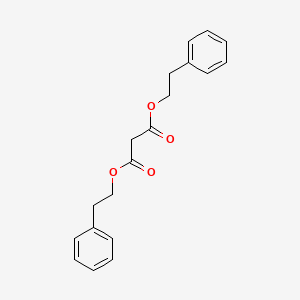
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
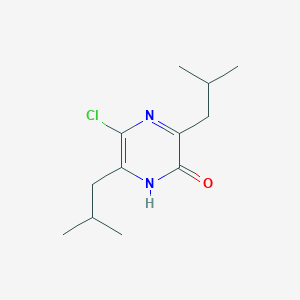
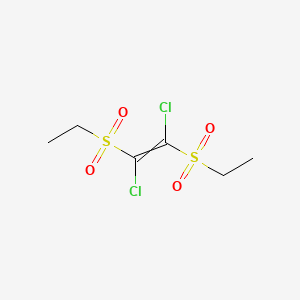
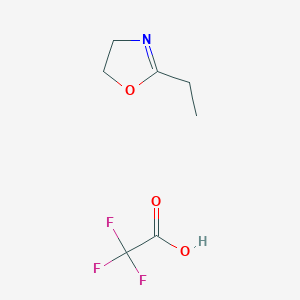
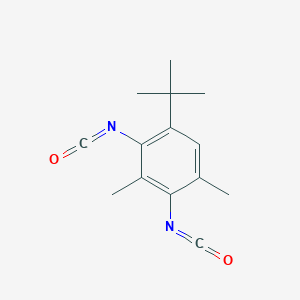
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)

